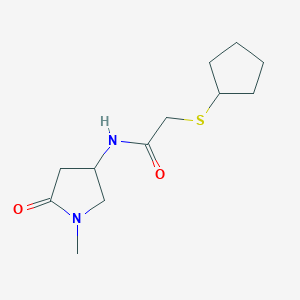
Aza-12-crown-4 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aza-12-crown-4 is a crown ether generally used as a ligand in coordination chemistry . It is also known as lithium ionophore because of its strong chelating property specific to lithium cation .
Synthesis Analysis
Aza-12-crown-4 can be synthesized via Buchwald–Hartwig amination . Naphthalene functionalized with 1-aza-12-crown-4 was synthesized via one step from commercially available 1-bromonaphthalene .Molecular Structure Analysis
The X-ray crystallographic analysis of benzoaza-12-crown-4 hydrochloride crystals has been performed . The space group is P1, with a = 7.7497(4) Å, b = 9.2224(5) Å, c = 10.2395(5) Å, α = 99.3965(10)°, β = 101.8387(11)°, γ = 112.6470(10)°, V = 636,81(6) Å^3, Z = 2, ρ_calc = 1.355 g/cm^3 . The conformation of the 12-membered ring of the molecule is determined .Chemical Reactions Analysis
Upon the addition of lithium ions, compound 1 displayed a clear isosbestic point in the absorption spectra and a new peak in the fluorescence spectra .Physical And Chemical Properties Analysis
The empirical formula of Aza-12-crown-4 is C8H17NO3 and its molecular weight is 175.23 .Applications De Recherche Scientifique
- Compound : Aza-12-crown-4 (1) was synthesized by functionalizing naphthalene through Buchwald–Hartwig amination .
- Design Insights : The nitrogen lone pair electrons in 1 are delocalized yet available for lithium binding, unlike structurally similar compounds .
- Self-Condensation : A well-defined PNN-Ru catalyst self-condenses 2-aminobenzyl alcohol to form aza-crown compounds, including aza-12-crown-3, aza-16-crown-4, and aza-20-crown-5 .
Lithium Sensors
Aza-Crown Compounds
Chemosensor for Lithium Ions
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Orientations Futures
The work on Aza-12-crown-4 elucidates the key design parameters for future lithium sensors . Lithium detection is of great significance in many applications . Lithium-sensing compounds with high selectivity are scarce and, if any, complicated to synthesize . Therefore, the development of structurally simple lithium sensors like Aza-12-crown-4, which can detect lithium ions in an organic solvent through changes in absorbance and fluorescence, is a promising direction .
Propriétés
IUPAC Name |
1,4,7-trioxa-10-azacyclododecane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-3-10-5-7-12-8-6-11-4-2-9-1;/h9H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJMGELJSODICW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aza-12-crown-4 hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-Benzhydrylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2681933.png)


![3-[(3,4-dichlorobenzyl)sulfonyl]-4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2681940.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2681944.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone](/img/structure/B2681945.png)

![ethyl {N-[(4-methylphenyl)methyl]carbamoyl}formate](/img/structure/B2681947.png)


![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2681951.png)